molecular formula C26H25FN2O4 B12188672 2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide

2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide

Cat. No.: B12188672
M. Wt: 448.5 g/mol
InChI Key: BYJUHTYXUZPDOC-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound with the molecular formula C26H25FN2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxybenzophenone to form 4-(4-fluorobenzoyl)phenoxybenzophenone. This intermediate is then reacted with 4-(morpholin-4-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the morpholinyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 2-fluoro-N-(4-phenoxy-phenyl)-benzamide

Uniqueness

2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide is unique due to the presence of the morpholinyl group, which distinguishes it from other similar compounds. This group enhances the compound’s solubility and bioavailability, making it more effective in biological applications .

Properties

Molecular Formula

C26H25FN2O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-morpholin-4-ylphenyl)propanamide

InChI

InChI=1S/C26H25FN2O4/c1-18(26(31)28-22-8-10-23(11-9-22)29-14-16-32-17-15-29)33-24-12-4-20(5-13-24)25(30)19-2-6-21(27)7-3-19/h2-13,18H,14-17H2,1H3,(H,28,31)

InChI Key

BYJUHTYXUZPDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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